3-(3-Bromophenyl)benzonitrile - 1040141-34-1

3-(3-Bromophenyl)benzonitrile

Catalog Number: EVT-3163722
CAS Number: 1040141-34-1
Molecular Formula: C13H8BrN
Molecular Weight: 258.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-(3-Bromophenyl)benzonitrile can be achieved through different synthetic routes. One common method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [] This reaction couples 3-bromophenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base. Optimization of reaction conditions, such as the choice of catalyst, ligand, solvent, and temperature, is crucial for maximizing yield and purity.

Another approach utilizes a multi-step synthesis starting from readily available precursors. [] This method involves the reductive amination of 2-(3-bromophenyl)propionaldehyde with an appropriate amine, followed by lithiation and subsequent condensation with a suitable benzonitrile. This route offers flexibility in introducing different substituents, expanding the potential applications of the final product.

Molecular Structure Analysis

3-(3-Bromophenyl)benzonitrile possesses a planar structure with a dihedral angle close to zero between the bromophenyl and benzonitrile rings. [] This planarity can influence its molecular packing in the solid state, potentially impacting its physical and chemical properties.

Crystallographic studies reveal the presence of weak intermolecular interactions, such as C-H⋯π interactions and π–π stacking, contributing to crystal packing stability. [, ] Understanding these interactions is crucial for predicting its behavior in solid-state applications.

Chemical Reactions Analysis

The bromine atom on the phenyl ring allows for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. [] These reactions enable the introduction of a wide range of substituents, expanding the chemical diversity accessible from this scaffold.

The nitrile group offers another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the corresponding amine, providing valuable handles for further synthetic elaborations. []

Mechanism of Action

For instance, analogs of ketoprofen, synthesized using 3-(3-Bromophenyl)benzonitrile as a starting material, exhibit potent anti-inflammatory activity. [] This activity arises from the inhibition of cyclooxygenase (COX) enzymes, involved in prostaglandin synthesis, key mediators of inflammation.

Furthermore, derivatives incorporating the 3-(3-Bromophenyl)benzonitrile scaffold demonstrate inhibitory activity against receptor tyrosine kinases (RTKs) like PDGFRβ and VEGFR-2. [] These enzymes play crucial roles in cell signaling pathways involved in angiogenesis and tumor growth. Blocking their activity presents a promising strategy for treating cancer and other diseases.

Applications

3-(3-Bromophenyl)benzonitrile finds primary application as a versatile building block in synthesizing various molecules with potential biological activities. [, , ] Its derivatives demonstrate promising activity as:

  • Anti-inflammatory agents: Analogs of ketoprofen synthesized using 3-(3-Bromophenyl)benzonitrile show potent inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions. []

  • Receptor tyrosine kinase inhibitors: Derivatives incorporating the 3-(3-Bromophenyl)benzonitrile scaffold show inhibitory activity against RTKs such as PDGFRβ and VEGFR-2, indicating potential for development as anticancer agents. []

  • Anti-angiogenic agents: Studies indicate that certain derivatives possess anti-angiogenic properties, highlighting their potential in treating diseases associated with abnormal blood vessel formation, including cancer and ocular diseases. []

2-Isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile

Compound Description: This compound is a key intermediate in the synthesis of a series of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides and carbothioamides. [] These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. [] The intermediate itself was synthesized in high yields (94%) by the condensation reaction of febuxostat with piperazine using propylphosphonic anhydride (T3P). []

Relevance: This compound shares the core structure of 3-(3-bromophenyl)benzonitrile, with the addition of a 4-methyl-2-(piperazine-1-carbonyl)thiazole-5-yl group at the 3-position of the benzonitrile ring and an isobutoxy group at the 2-position of the benzonitrile ring. []

Febuxostat

Compound Description: Febuxostat (1) is a drug used to lower uric acid levels in the blood of people with gout. [] It acts as a xanthine oxidase inhibitor, which prevents the formation of uric acid. [] In the study referenced, Febuxostat serves as a starting material for the synthesis of 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile. []

Relevance: This compound can be considered structurally related to 3-(3-bromophenyl)benzonitrile as it provides the core structure for the synthesis of 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile, a compound sharing the core structure of 3-(3-bromophenyl)benzonitrile. []

Bis(3-bromophenyl)furoxan

Compound Description: This compound is a furoxan derivative that has been structurally characterized to understand the solid-state chemistry of benzonitrile oxides. [] Its crystal structure, along with five other furoxan derivatives, has been determined. []

Relevance: This compound shares a key structural feature with 3-(3-bromophenyl)benzonitrile: the 3-bromophenyl group. [] The presence of this shared moiety highlights a potential connection in synthetic pathways or applications.

N-(4-Bromophenyl)-C-arylnitrylimine

Compound Description: This compound is a nitrylimine derivative used in a study to investigate the synthesis of nitro-functionalized 2,4-pyrazole analogs. [] The study focused on its reaction with (E)-3,3,3-trichloro-1-nitroprop-1-ene. []

Relevance: This compound shares the 4-bromophenyl group with 3-(3-bromophenyl)benzonitrile, differing only in the position of the bromine atom on the phenyl ring. [] This similarity in structure suggests a potential relationship in their reactivity or potential applications.

4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780)

Compound Description: PD 158780 is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [] It binds competitively at the ATP site of EGFR. [] Derivatives of PD 158780 with enhanced solubility were synthesized and evaluated for their inhibitory activity against EGFR. []

Relevance: This compound shares the 3-bromophenyl group with 3-(3-bromophenyl)benzonitrile. [] While the core structures differ, the presence of the 3-bromophenyl group suggests these compounds might be categorized within a broader class of tyrosine kinase inhibitors or similar pharmacological applications.

4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)

Compound Description: ABT-702 is a potent and orally active non-nucleoside adenosine kinase (AK) inhibitor. [, , ] It selectively increases adenosine concentrations at sites of tissue trauma. [] This compound has shown analgesic and anti-inflammatory properties in animal models. [, , ]

Relevance: Similar to 3-(3-bromophenyl)benzonitrile, this compound contains a 3-bromophenyl moiety. [] The presence of this shared group might point towards a possible link in their synthetic pathways or suggest they belong to a larger class of compounds with potential medicinal applications.

N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds was designed and synthesized as potential multitargeted receptor tyrosine kinase inhibitors. [] Compounds 11a and 19a within this series showed potent dual inhibition against PDGFR β and VEGFR-2. [] In particular, compound 11a demonstrated significant inhibition of tumor growth, metastasis, and angiogenesis in a COLO-205 in vivo tumor mouse model. []

Relevance: The N4-(3-bromophenyl) pyrrolo[2,3-d]pyrimidine core structure present in this series of compounds closely resembles the structure of 3-(3-bromophenyl)benzonitrile. [] The key difference lies in the replacement of the benzonitrile moiety with a pyrrolo[2,3-d]pyrimidine ring system. [] This structural similarity suggests that both 3-(3-bromophenyl)benzonitrile and N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines could be grouped under a broader chemical class and potentially share similarities in their reactivity or biological activity.

4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines

Compound Description: These are a group of isomeric compounds identified as potent inhibitors of the epidermal growth factor receptor's (EGFR) tyrosine kinase activity. [] They function by acting on the ATP binding site of the EGFR. [] Different isomeric forms, including [3,4-d], [4,3-d], [3,2-d], and [2,3-d], have been synthesized and tested for their efficacy. [] Among these, the 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) and 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) showed the highest potency. []

Relevance: This series of compounds, similar to 3-(3-bromophenyl)benzonitrile, contains the 3-bromophenyl group. [] This suggests that they might fall under a broader category of compounds with potential tyrosine kinase inhibitory activities or related applications in medicinal chemistry, despite differences in their core structures.

Properties

CAS Number

1040141-34-1

Product Name

3-(3-Bromophenyl)benzonitrile

IUPAC Name

3-(3-bromophenyl)benzonitrile

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H

InChI Key

ZGFNNKFDFLYWQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.